6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]
CAS No.:
Cat. No.: VC18002981
Molecular Formula: C29H26N2O2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26N2O2 |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one |
| Standard InChI | InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3 |
| Standard InChI Key | DYWACPBCIYCBMH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2 |
Introduction
Chemical Identity and Structural Characteristics
6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a dimeric carbazolone derivative characterized by two carbazole moieties linked via a methylene bridge. Key structural features include:
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IUPAC Name: 6,6'-Methylenebis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one]
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CAS Number: 1076198-52-1 (designated as Ondansetron Impurity B)
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Molecular Formula: C₃₇H₃₈N₆O₂
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Molecular Weight: 598.74 g/mol
The compound’s architecture incorporates a 2-methylimidazole substituent at the 3-position and a methyl group at the 9-position of each carbazole unit, enhancing its reactivity and steric complexity.
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves condensation reactions between 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and formaldehyde under acidic conditions. This process facilitates the formation of the methylene bridge while preserving the integrity of the carbazole backbone. Key reaction parameters include:
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Temperature: 60–80°C
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Catalyst: Acidic agents (e.g., HCl, H₂SO₄)
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Yield Optimization: Controlled pH (3.5–4.5) and stoichiometric ratios
Industrial Manufacturing
Industrial protocols scale this synthesis using continuous-flow reactors to enhance efficiency. Process optimizations focus on:
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Temperature Gradients: Precise thermal control to minimize side reactions
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Catalyst Recovery: Recyclable acidic resins to reduce waste
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Purity Standards: Chromatographic purification to achieve >98% purity
Chemical Reactivity and Derivative Formation
The compound exhibits diverse reactivity owing to its carbonyl groups and methylene bridge:
Oxidation Reactions
Exposure to oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields quinone derivatives, which are pivotal in redox-active pharmaceutical intermediates.
Reduction Pathways
Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts carbonyl groups to secondary alcohols, expanding utility in prodrug design.
Substitution Reactions
The methylene bridge undergoes nucleophilic substitution with amines or thiols under basic conditions, enabling the synthesis of analogs with tailored pharmacokinetic properties.
Comparative Analysis with Structural Analogs
Carbazole Derivatives in Drug Development
Comparative studies highlight the compound’s unique methylene bridge, which distinguishes it from monofunctional carbazoles. This structural feature enhances dimeric stability and receptor binding avidity compared to monomers like 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
Functional Group Impact on Bioactivity
The 2-methylimidazole substituent confers improved solubility and bioavailability relative to unsubstituted carbazoles, aligning with trends observed in serotonin receptor antagonists.
Applications in Materials Science
Organic Electronics
Carbazole derivatives are widely employed in optoelectronic devices due to their electron-transport properties. While direct applications of this compound remain underexplored, its structural motifs suggest potential in organic light-emitting diodes (OLEDs).
Polymer Chemistry
The methylene bridge offers crosslinking capabilities, positioning the compound as a candidate for thermosetting resins or high-performance polymers.
Future Research Directions
Mechanistic Elucidation
Detailed in vitro and in vivo studies are required to map its interactions with serotonin receptors and assess therapeutic potential beyond impurity roles.
Derivative Synthesis
Functionalization of the methylene bridge with fluorinated or chiral groups could yield analogs with enhanced blood-brain barrier penetration or enantioselective activity.
Green Chemistry Approaches
Exploring biocatalytic routes or solvent-free syntheses may align production with sustainable chemistry principles.
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